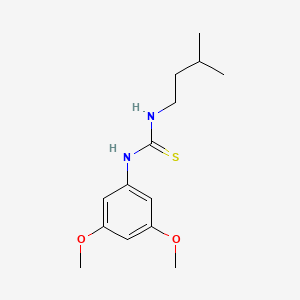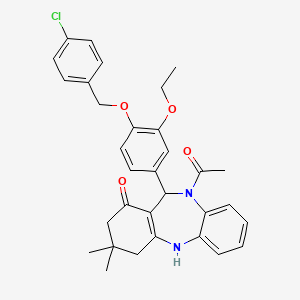![molecular formula C23H19N5O2 B10864943 N'-[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B10864943.png)
N'-[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]pyridine-4-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]pyridine-4-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the condensation of phenylhydrazine with an appropriate diketone to form the pyrazole ring.
Introduction of the Pyridine Ring: The pyrazole intermediate is then reacted with a pyridine carboxylic acid derivative under acidic or basic conditions to introduce the pyridine ring.
Hydrazide Formation: The final step involves the reaction of the intermediate with hydrazine hydrate to form the hydrazide functional group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted hydrazides or thiohydrazides.
Scientific Research Applications
N’-[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]pyridine-4-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]pyridine-4-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and kinases, inhibiting their activity.
Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]benzohydrazide
- N’-[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]thiophene-2-carbohydrazide
Uniqueness
N’-[(1Z)-1-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]pyridine-4-carbohydrazide is unique due to the presence of both the pyrazole and pyridine rings, which confer distinct electronic and steric properties. This uniqueness enhances its binding affinity to biological targets and its potential as a versatile scaffold in drug design.
Properties
Molecular Formula |
C23H19N5O2 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[(E)-1-(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H19N5O2/c1-16(25-26-22(29)18-12-14-24-15-13-18)20-21(17-8-4-2-5-9-17)27-28(23(20)30)19-10-6-3-7-11-19/h2-15,27H,1H3,(H,26,29)/b25-16+ |
InChI Key |
RJGXGTWSVYYARC-PCLIKHOPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(5Z)-5-[2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}benzamide](/img/structure/B10864863.png)

![phenyl [11-(4-chlorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetate](/img/structure/B10864866.png)
![7-[(E)-(4-bromophenyl)diazenyl]-6-(4-ethoxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10864868.png)
![2-cycloheptyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10864871.png)
![10-benzyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10864874.png)

![2,3-dimethylthieno[2,3-b]pyridin-4(5H)-one](/img/structure/B10864891.png)
![1-(4-Butylphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B10864899.png)
![2-Chlorobenzyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B10864906.png)
![5,6-bis(4-methoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]furo[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B10864914.png)
![2-[4-(Dimethylamino)phenyl]-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B10864918.png)
![6-Amino-4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10864934.png)
![Methyl 5-chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10864941.png)
